1-[4-(Hexylsulfanyl)phenyl]ethanone
Description
1-[4-(Hexylsulfanyl)phenyl]ethanone is an acetophenone derivative featuring a hexylsulfanyl (-S-C₆H₁₃) substituent at the para position of the aromatic ring. Its synthesis typically involves coupling reactions of diazonium salts or Claisen-Schmidt condensation, as demonstrated in studies of structurally related compounds . Characterization methods include IR, ¹H NMR, and mass spectrometry, which confirm the presence of the sulfanyl group through distinct spectral shifts (e.g., C-S stretching vibrations in IR near 600–700 cm⁻¹) . The compound serves as a key intermediate in synthesizing chalcones and other pharmacologically relevant derivatives .
Properties
CAS No. |
93570-39-9 |
|---|---|
Molecular Formula |
C14H20OS |
Molecular Weight |
236.37g/mol |
IUPAC Name |
1-(4-hexylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C14H20OS/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
UZTPNKXWQICTGO-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Sulfur-Containing Substituents
Compounds with sulfur-based substituents exhibit distinct electronic and steric properties due to the polarizable sulfur atom. Key examples include:
Key Observations :
Nitrogen-Containing Analogs
Nitrogen-based substituents, such as imidazole or piperazine rings, introduce hydrogen-bonding capabilities and modulate electronic effects:
Key Observations :
Oxygen-Containing and Hydroxy-Substituted Analogs
Oxygen-based groups (e.g., methoxy, hydroxy) influence solubility and reactivity:
Key Observations :
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